Compound Description: This compound features a quinazoline core substituted with a phenyl ring at the 2-position and an (1H-imidazol-1-yl)propyl amino chain at the 4-position. It was synthesized and characterized using NMR and X-ray crystallography for its potential anti-inflammatory, bronchodilatory and anti-tumor properties. []
Compound Description: This compound is a quinazoline derivative substituted at the 4-position with an (1H-imidazol-1-yl)propyl amino chain and at the 2-position with a 4-bromophenyl ring. Its crystal structure was determined by X-ray diffraction, revealing intermolecular interactions like hydrogen bonds and π-π interactions. []
Relevance: This compound is structurally similar to N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine [] and shares the (1H-imidazol-1-yl)propyl amine substituent with Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine. The presence of a halogenated aryl ring in this compound compared to an unsubstituted phenyl ring in compound [] and a cyclohexene ring in the target compound suggests potential variations in their physicochemical and biological properties.
Compound Description: This compound is a radiolabeled derivative of fluoroproxyfan, a potential histamine H3 receptor ligand, designed for clinical PET studies. It features a 3-(1H-imidazol-4-yl)propanol moiety connected to a 4-fluorobenzyl ether group, with the fluorine atom being the radioactive 18F isotope. []
Compound Description: These are a class of compounds featuring an imidazolone ring with an arylidene group at position 5 and a substituted amine at position 3. The specific compounds discussed in the paper [] have a tertiary amine-propyl moiety at position 3 and a primary amine group at position 2. These molecules were investigated for their potential as antibiotic adjuvants against multidrug-resistant bacteria, particularly as efflux pump inhibitors. []
Compound Description: This compound comprises a 1H-benzo[d]imidazol-2-amine core with a complex side chain at the 2-position featuring a piperazine ring substituted with a diisobutylamino propyl group. It is under investigation for potential use in the treatment and/or prevention of neurodegenerative diseases. [] This compound was specifically mentioned in the context of orphan drug designation for treating progressive supranuclear palsy. []
Compound Description: This compound is a histidine derivative with a complex structure. It features a central imidazole ring substituted with a protected propylamine group at position 1 and a trimethylsilyl-protected carboxylic acid group at position 2. This compound was designed as a building block for labeling biomolecules with the radioactive isotope technetium-99m ([99mTc]). []
Compound Description: These are two series of related compounds. The benzamide series features an N-(4-substituted-benzoyl) group attached to the nitrogen of the N-[3-(1-methyl-1H-imidazol-2-yl)propyl]amine scaffold. The benzenesulfonamide series, on the other hand, has an N-arylsulfonyl group instead of the benzoyl group. []
Compound Description: This compound contains a 1H-benzo[d]imidazol-2-amine core substituted with methoxy groups at positions 5 and 6, and a (3-(5-methyl-1H-imidazol-1-yl)propyl)amino group at position 2. It was investigated as a potential inhibitor of human glutaminyl cyclase (hQC) for Alzheimer's disease treatment. []
Relevance: This compound shares structural similarities with N- (3- (4- (3- (diisobutylamino) propyl) piperazin-1-yl) propyl)-1H-benzo [d] sulfate-imidazol-2-amine [, ] and features a similar imidazole-propyl chain motif as in Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine. The differences lie in the specific substitutions on the benzo[d]imidazole core and the presence of a methyl group on the imidazole ring in this compound compared to the target compound.
Compound Description: Imazamethabenz is a commercially available herbicide that targets acetohydroxyacid synthase (AHAS) in plants. It features a 4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl group connected to a methylbenzoic acid moiety. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.